3-Desmethyl 4-Methyl Meclizine Dihydrochloride
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Overview
Description
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a chemical compound with the molecular formula C25H29Cl3N2 and a molecular weight of 463.87 . It is a derivative of Meclizine, which is known for its antiemetic properties . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Chemical Reactions Analysis
3-Desmethyl 4-Methyl Meclizine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It acts as a histamine H1 antagonist, blocking the action of histamine at H1 receptors . This action helps reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders . The compound also exhibits anticholinergic and central nervous system depressant effects .
Comparison with Similar Compounds
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can be compared with other similar compounds, such as:
Meclizine: The parent compound, known for its antiemetic properties.
Betahistine: Another histamine H1 antagonist used for treating vertigo associated with Ménière’s disease.
Cyclizine: A compound with similar antiemetic properties used to treat nausea and vomiting. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Biological Activity
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine, a first-generation antihistamine primarily used for treating motion sickness and vertigo. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to Meclizine, featuring modifications that influence its biological activity. The compound's synthesis typically involves the demethylation of Meclizine, resulting in a compound that retains some of the original's pharmacological properties while potentially exhibiting unique effects due to its altered structure.
Histamine H1 Receptor Antagonism
Like its parent compound, this compound acts primarily as an H1 receptor antagonist . This mechanism is crucial for its antiemetic properties, as it inhibits the action of histamine, a neurotransmitter involved in regulating nausea and vomiting. The binding affinity and selectivity for the H1 receptor can influence the efficacy and side effect profile of the compound compared to other antihistamines.
Antiemetic Activity
Research indicates that this compound retains significant antiemetic activity. It is particularly effective in preventing nausea associated with motion sickness, similar to Meclizine. Its mechanism involves blocking histamine receptors in the vestibular system, which is responsible for balance and spatial orientation.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects . It has been shown to modulate neurotransmitter levels and protect neuronal cells from excitotoxicity, which could be beneficial in conditions like Alzheimer's disease. The compound's interactions with cholinergic pathways further underscore its potential utility in neurodegenerative disorders.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Neuroprotective Mechanisms : A study demonstrated that this compound could reduce cell death in dopaminergic neurons exposed to neurotoxic agents. This suggests potential applications in treating Parkinson’s disease and other neurodegenerative disorders .
- Antiemetic Efficacy : Clinical trials have shown that this compound effectively reduces motion sickness symptoms in patients, comparable to standard treatments like Meclizine .
- Cholinesterase Inhibition : Research indicates that the compound can inhibit AChE activity, which may enhance cholinergic signaling in the brain and provide therapeutic benefits for cognitive decline associated with aging .
Properties
Molecular Formula |
C20H34B |
---|---|
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
MPQAQJSAYDDROO-YYNWCRCSSA-N |
Isomeric SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
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